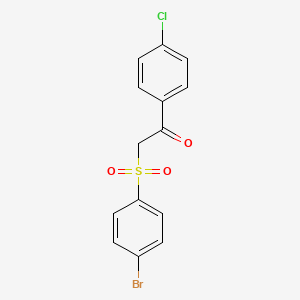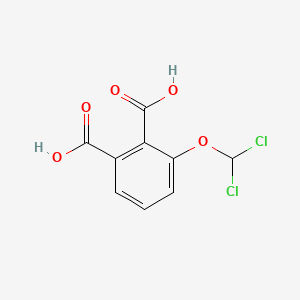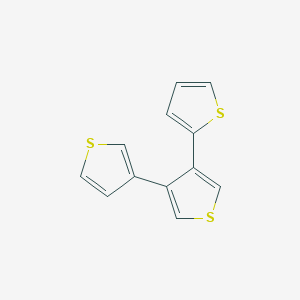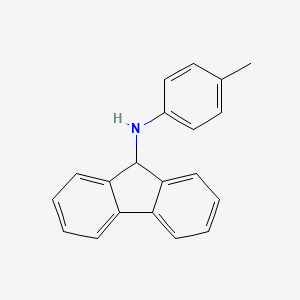
2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole is an organic compound with the molecular formula C12H15N It is a derivative of indole, characterized by the presence of an ethylidene group at the second position and three methyl groups at the first and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves the condensation of indole derivatives with suitable aldehydes or ketones. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core structure. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts like Lewis acids or Brønsted acids are often employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups at specific positions on the indole ring.
Aplicaciones Científicas De Investigación
2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylidene group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
1,3,3-Trimethyl-2-methyleneindoline: Similar structure but lacks the ethylidene group.
2-Methylindole: Contains a methyl group instead of an ethylidene group.
Indoline: The parent compound without additional substituents.
Uniqueness: 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
112549-38-9 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-ethylidene-1,3,3-trimethylindole |
InChI |
InChI=1S/C13H17N/c1-5-12-13(2,3)10-8-6-7-9-11(10)14(12)4/h5-9H,1-4H3 |
Clave InChI |
UTFNTYAQBWEAEJ-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C(C2=CC=CC=C2N1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)

![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)

![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)


![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)

